(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile
Overview
Description
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, also known as MDQA, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MDQA belongs to the class of quinazoline derivatives and has been shown to exhibit interesting biological activities.
Scientific Research Applications
Anticonvulsant Activity Studies
A significant application of derivatives of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile is in anticonvulsant activity studies. Kayal et al. (2019) synthesized a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and evaluated them for anticonvulsant activities. The study revealed a promising compound with improved convulsive syndrome rates in mice without impairing motor coordination, indicating potential for further research in this area (Kayal et al., 2019).
Synthesis via Photochemical Reactions
Wu and Yang (2016) explored the synthesis of quinazolinones via a visible-light-mediated reaction, employing a photochemical process in the absence of external photosensitizers. This method indicates the versatility of such compounds in synthesis methodologies (Wu & Yang, 2016).
Tautomerism and Structure Analysis
Research by Land et al. (2003) focused on the oxidation of (3,4-dihydroxyphenyl)acetonitrile, which gives an isomeric ortho-quinone, highlighting the compound's role in studying tautomerism and structure analysis in organic chemistry (Land et al., 2003).
Antimicrobial and Antifungal Activities
Surikova et al. (2015) synthesized 3-Substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles and evaluated their antimicrobial and antifungal activities. The study noted weak activities against various bacteria and fungi, underscoring the need for further investigation into these biological properties (Surikova et al., 2015).
Multi-Addressable Fluorescent Switch
Ding et al. (2014) synthesized a new photochromic diarylethene with a triazole-bridged methylquinoline group, exhibiting photochromism and fluorescent switching properties. This research demonstrates the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile derivatives in developing advanced materials for sensing and switching applications (Ding et al., 2014).
properties
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXJKAOSXCOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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